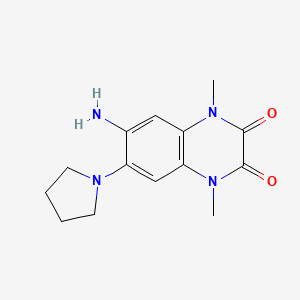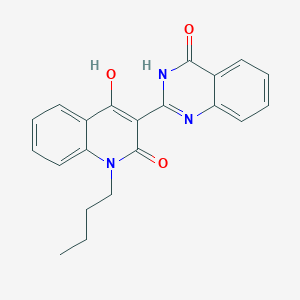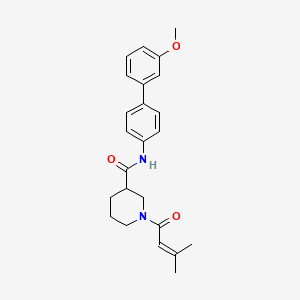
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research as a tool to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor's active site. This prevents the binding of glutamate, the natural ligand of the receptor, and inhibits the receptor's activation. By inhibiting the receptor's activation, this compound prevents the influx of calcium ions into the cell, which is necessary for synaptic plasticity and other cellular processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the induction of long-term potentiation (LTP), a process involved in learning and memory. This compound has also been shown to inhibit the release of dopamine in the striatum, a brain region involved in movement and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione in lab experiments is its selective inhibition of ionotropic glutamate receptors. This allows for the investigation of the role of these receptors in various physiological and pathological processes. However, this compound has some limitations as well. It is not selective for a specific subtype of glutamate receptor and can inhibit other glutamate receptor subtypes. Additionally, this compound has a short half-life and can be rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for the use of 6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione in scientific research. One potential direction is the investigation of the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Additionally, this compound may be used to investigate the role of glutamate receptors in addiction and substance abuse. Finally, the development of more selective and potent glutamate receptor antagonists may lead to the discovery of new therapeutic targets for neurological disorders.
Conclusion:
This compound is a valuable tool in scientific research for investigating the role of glutamate receptors in various physiological and pathological processes. Its selective inhibition of ionotropic glutamate receptors allows for the investigation of the role of these receptors in learning, memory, and various neurological disorders. While this compound has some limitations, it remains an important tool in the study of glutamate receptors and their role in brain function and disease.
Synthesemethoden
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione can be synthesized through a multistep process involving the reaction of various chemicals. The most commonly used method involves the reaction of anthranilic acid with diethyl oxalate to form 2,3-dihydroquinoxaline-6-carboxylic acid. This compound is then reacted with methylamine and pyrrolidine to form this compound.
Wissenschaftliche Forschungsanwendungen
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione is a valuable tool in scientific research as it allows for the selective inhibition of ionotropic glutamate receptors. This receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory. This compound has been used to investigate the role of glutamate receptors in these processes, as well as in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-amino-1,4-dimethyl-7-pyrrolidin-1-ylquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-16-11-7-9(15)10(18-5-3-4-6-18)8-12(11)17(2)14(20)13(16)19/h7-8H,3-6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUIVIUTZRMWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)N3CCCC3)N(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-1-isopropyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6000607.png)

![ethyl 4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6000619.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B6000622.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6000629.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000641.png)
![propyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6000643.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dichlorobenzamide](/img/structure/B6000651.png)
![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6000657.png)


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclohexanecarboxamide](/img/structure/B6000675.png)
![2-(3-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6000676.png)
